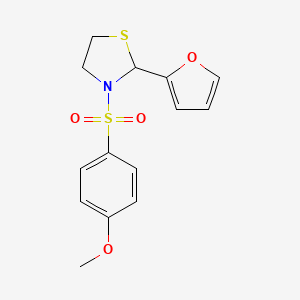

2-(Furan-2-yl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine

Description

Properties

IUPAC Name |

2-(furan-2-yl)-3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S2/c1-18-11-4-6-12(7-5-11)21(16,17)15-8-10-20-14(15)13-3-2-9-19-13/h2-7,9,14H,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOKOHIDPJJOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine typically involves the reaction of furan-2-carbaldehyde with 4-methoxybenzenesulfonyl chloride in the presence of a base, followed by cyclization with a thiazolidine derivative. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions using reagents like lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block : The compound serves as a building block for synthesizing more complex molecules. Its structural features make it suitable for various chemical transformations.

- Coordination Chemistry : It can act as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes by interacting with their active sites. The sulfonyl group is particularly effective in forming strong interactions that can lead to competitive inhibition .

- Biochemical Probes : It is being investigated as a probe in biochemical assays due to its ability to bind selectively to certain biological targets.

Medicine

- Therapeutic Potential : Studies have explored its anti-inflammatory and anticancer activities. Preliminary findings suggest that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Pharmacological Studies : The compound has been evaluated for its effects on phosphoinositide 3-kinase gamma (PI3Kγ), which is implicated in inflammatory diseases. Its derivatives have shown promise as selective inhibitors of this enzyme .

The biological activity of 2-(Furan-2-yl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine is primarily mediated through its interaction with enzymes and receptors:

- Enzyme Interaction : The sulfonyl group forms strong interactions with enzyme active sites, potentially inhibiting their activity.

- Receptor Binding : The furan and thiazolidine rings enhance binding affinity to specific receptors involved in disease pathways.

- Structural Modifications : The presence of the methoxy group influences solubility and reactivity, enhancing overall bioactivity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The furan and thiazolidine rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The thiazolidine scaffold is structurally distinct from unsaturated thiazole derivatives (e.g., thiazolyl hydrazones in ), as saturation alters ring flexibility, electronic density, and metabolic stability. Key analogs include:

Structural Implications :

- Furan vs.

- Sulfonyl Group Variations : The 4-methoxyphenyl sulfonyl group in the target compound offers electron-donating properties, which may improve solubility compared to electron-neutral (e.g., 4-methylphenyl in ) or electron-withdrawing (e.g., bromine in ) substituents.

Antifungal and Anticandidal Activity

- Thiazolyl Hydrazone Derivatives () : Compounds with furan and thiazole motifs demonstrated moderate anticandidal activity against Candida utilis (MIC = 250 µg/mL), though significantly less potent than fluconazole (MIC = 2 µg/mL) . The unsaturated thiazole core and hydrazone linkage may contribute to this activity.

- Thiazolidine Analogs: No direct antifungal data are available for thiazolidine derivatives in the evidence.

Cytotoxic and Anticancer Activity

- Thiazolyl Hydrazones : The compound 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole showed selective cytotoxicity against MCF-7 cells (IC₅₀ = 125 µg/mL) with low toxicity to NIH/3T3 cells (IC₅₀ > 500 µg/mL) .

- Thiazolidine Derivatives : The target compound’s sulfonyl group may modulate cytotoxicity. For example, sulfonamide-containing thiazolidines (e.g., ) are often explored for kinase inhibition or apoptosis induction, but specific data are lacking in the evidence.

Physicochemical Properties

- Molecular Weight and Solubility : The target compound (MW ≈ 325 g/mol) is smaller than the brominated analog in (MW = 444 g/mol), suggesting better solubility. The 4-methoxyphenyl group may enhance water solubility compared to hydrophobic methyl or bromine substituents.

- Stereochemical Considerations: None of the analogs in the evidence exhibit defined stereocenters, implying that racemic mixtures are typical for this class .

Biological Activity

2-(Furan-2-yl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine, a compound with the CAS number 670248-06-3, is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound features a furan ring, a sulfonyl group, and a methoxyphenyl moiety, which contribute to its unique chemical properties and biological interactions.

Anticancer Properties

Research indicates that thiazolidine derivatives can exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structural frameworks can inhibit the growth of various cancer cell lines. A systematic review highlighted that certain thiazolidine derivatives demonstrated potent antiproliferative effects against cell lines such as MDA-MB-231 and HCT116, with IC50 values indicating effective cytotoxicity .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 1.61 | |

| Compound B | HCT116 | 1.98 | |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Effects

The sulfonyl group in this compound may contribute to its anti-inflammatory properties. Compounds with similar moieties have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Enzyme Inhibition

This compound is also being explored for its potential as an enzyme inhibitor. The interaction of the sulfonyl group with active sites of enzymes can lead to significant inhibitory effects. Preliminary studies suggest that this compound may act as a competitive inhibitor for certain enzymes, which could be beneficial in therapeutic contexts .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The sulfonyl group forms strong interactions with enzyme active sites, potentially inhibiting their activity.

- Receptor Binding : The furan and thiazolidine rings may enhance binding affinity to specific receptors involved in disease pathways.

- Structural Modifications : The presence of the methoxy group can influence solubility and reactivity, enhancing overall bioactivity.

Case Studies and Research Findings

A study focused on thiazolidine derivatives reported that modifications at the phenyl ring significantly impacted biological activity. For instance, substituents like methoxy groups were found to enhance solubility and bioavailability, leading to improved efficacy in cellular assays .

Another investigation into related compounds demonstrated that structural variations could lead to differences in anticancer potency, emphasizing the importance of molecular design in drug development .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key for identifying proton environments (e.g., furan protons at δ 6.3–7.2 ppm, sulfonyl groups at δ 7.5–8.0 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1360 cm⁻¹, thiazolidine C-N at ~1640 cm⁻¹) .

- X-ray Crystallography : Resolves solid-state conformation, as demonstrated for related thiazolidine derivatives with R-factor <0.04 .

In studies reporting conflicting biological activity data, what factors reconcile these discrepancies?

Advanced Research Focus

Contradictions in activity (e.g., antimicrobial potency) may arise from:

- Substituent Effects : Minor structural changes (e.g., methoxy vs. nitro groups) alter target binding .

- Assay Conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative) or incubation times impact results .

- Purity : Impurities >5% (e.g., unreacted hydrazone intermediates) can skew bioactivity measurements .

Standardized protocols (e.g., CLSI guidelines) and LC-MS purity validation are recommended .

What are the known biological targets or mechanisms of action for sulfonamide-thiazolidine derivatives?

Q. Basic Research Focus

- Enzyme Inhibition : Sulfonamide groups inhibit carbonic anhydrase or dihydrofolate reductase .

- Antimicrobial Activity : Thiazolidine rings disrupt bacterial cell wall synthesis, as seen in analogs with MIC values of 2–8 µg/mL against S. aureus .

- Antifungal Targets : Interaction with fungal cytochrome P450 enzymes is hypothesized based on structural similarity to azole drugs .

How does the electronic nature of the 4-methoxyphenyl sulfonyl group influence reactivity and biological interactions?

Q. Advanced Research Focus

- Electron-Donating Methoxy Group : Enhances sulfonyl group stability and resonance, improving electrophilic reactivity in nucleophilic substitution reactions .

- Hydrogen Bonding : The sulfonyl oxygen acts as a hydrogen bond acceptor, critical for target binding (e.g., with bacterial penicillin-binding proteins) .

- LogP Modulation : The 4-methoxy substituent increases lipophilicity (predicted LogP ~2.8), enhancing membrane permeability .

What computational methods are used to predict the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Predict binding affinities to targets like DNA gyrase .

- ADMET Prediction : Tools like SwissADME estimate oral bioavailability (~65%) and plasma protein binding (~89%) .

- Docking Studies : AutoDock Vina models interactions with enzyme active sites, identifying potential steric clashes with bulky residues .

How does the thiazolidine ring conformation impact biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.